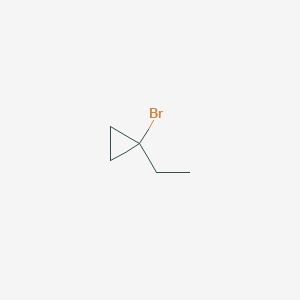
1-Bromo-1-ethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-ethylcyclopropane is an organic compound with the molecular formula C₅H₉Br. It is a derivative of cyclopropane, where one hydrogen atom is replaced by a bromine atom and another by an ethyl group. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-1-ethylcyclopropane can be synthesized through the bromination of 1-ethylcyclopropane. The reaction typically involves the use of bromine (Br₂) in the presence of a suitable catalyst or under UV light to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Safety measures are crucial due to the reactive nature of bromine and the potential hazards associated with handling it.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-1-ethylcyclopropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in solvents such as ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-ethylcyclopropanol, 1-ethylcyclopropanenitrile, or 1-ethylcyclopropylamine.
Elimination Reactions: Formation of alkenes like 1-ethylcyclopropene.
Oxidation and Reduction: Formation of corresponding alcohols or alkanes.
Applications De Recherche Scientifique
1-Bromo-1-ethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-ethylcyclopropane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The strained cyclopropane ring also contributes to its reactivity, making it prone to ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1-Bromo-1-methylcyclopropane: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-1-ethylcyclopropane: Similar structure but with a chlorine atom instead of a bromine atom.
1-Ethylcyclopropane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 1-Bromo-1-ethylcyclopropane is unique due to the combination of the bromine atom and the ethyl group on the cyclopropane ring. This combination imparts specific reactivity patterns that are distinct from other similar compounds. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro or methyl counterparts.
Propriétés
Numéro CAS |
80204-21-3 |
|---|---|
Formule moléculaire |
C5H9Br |
Poids moléculaire |
149.03 g/mol |
Nom IUPAC |
1-bromo-1-ethylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-2-5(6)3-4-5/h2-4H2,1H3 |
Clé InChI |
FULQUSRQAVYSSE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















